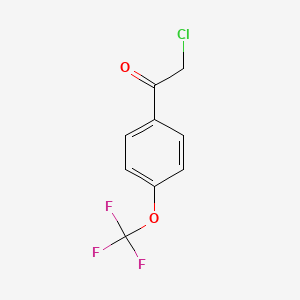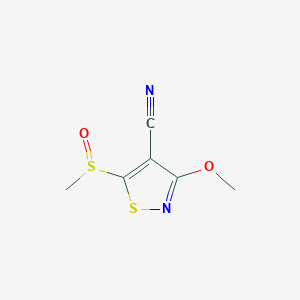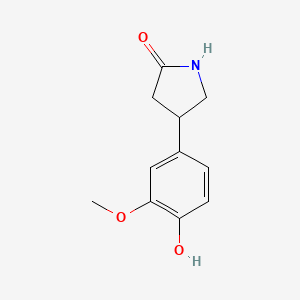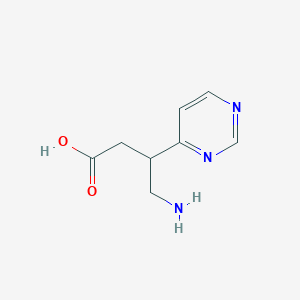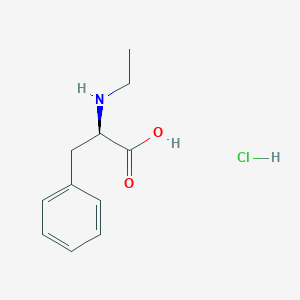
(2R)-2-(ethylamino)-3-phenylpropanoicacidhydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-2-(ethylamino)-3-phenylpropanoicacidhydrochloride is a chiral compound with significant applications in various fields of science and industry. This compound is known for its unique chemical structure, which includes an ethylamino group and a phenylpropanoic acid moiety. It is often used in research and industrial applications due to its specific properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(ethylamino)-3-phenylpropanoicacidhydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as phenylalanine derivatives.
Reaction Conditions: The reaction conditions often include the use of solvents like ethanol or methanol, and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, is common to achieve the desired product quality.
化学反応の分析
Types of Reactions
(2R)-2-(ethylamino)-3-phenylpropanoicacidhydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst like Pd/C.
Substitution: Nucleophilic substitution reactions can occur at the amino group using reagents such as alkyl halides.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: H2 gas with Pd/C catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of secondary amines.
Substitution: Formation of N-alkyl derivatives.
科学的研究の応用
(2R)-2-(ethylamino)-3-phenylpropanoicacidhydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as analgesic and anti-inflammatory effects.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
作用機序
The mechanism of action of (2R)-2-(ethylamino)-3-phenylpropanoicacidhydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it can interact with receptors, modulating their activity and influencing cellular signaling pathways.
類似化合物との比較
Similar Compounds
(2S)-2-(ethylamino)-3-phenylpropanoicacidhydrochloride: The enantiomer of the compound with similar properties but different biological activity.
(2R)-2-(methylamino)-3-phenylpropanoicacidhydrochloride: A structurally similar compound with a methylamino group instead of an ethylamino group.
(2R)-2-(ethylamino)-3-(4-hydroxyphenyl)propanoicacidhydrochloride: A derivative with a hydroxyl group on the phenyl ring.
Uniqueness
(2R)-2-(ethylamino)-3-phenylpropanoicacidhydrochloride is unique due to its specific chiral configuration and the presence of the ethylamino group, which imparts distinct chemical and biological properties compared to its analogs.
特性
分子式 |
C11H16ClNO2 |
|---|---|
分子量 |
229.70 g/mol |
IUPAC名 |
(2R)-2-(ethylamino)-3-phenylpropanoic acid;hydrochloride |
InChI |
InChI=1S/C11H15NO2.ClH/c1-2-12-10(11(13)14)8-9-6-4-3-5-7-9;/h3-7,10,12H,2,8H2,1H3,(H,13,14);1H/t10-;/m1./s1 |
InChIキー |
AJCNEMCVBCSJSR-HNCPQSOCSA-N |
異性体SMILES |
CCN[C@H](CC1=CC=CC=C1)C(=O)O.Cl |
正規SMILES |
CCNC(CC1=CC=CC=C1)C(=O)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


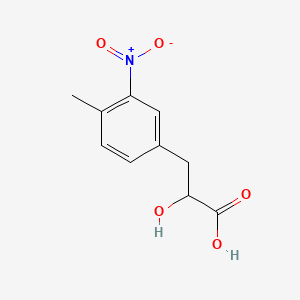
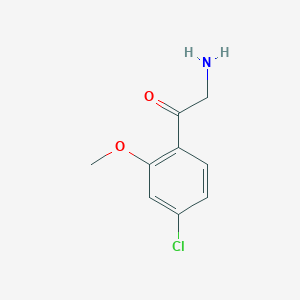
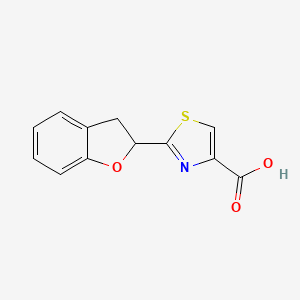

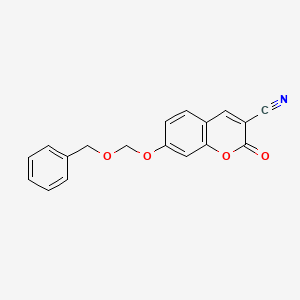
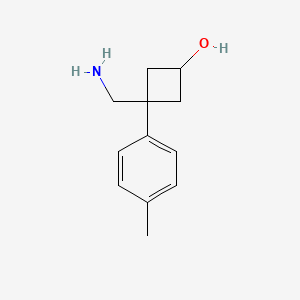
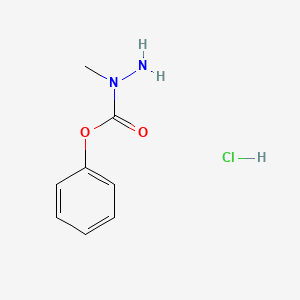
![{[3-Chloro-4-(trifluoromethyl)phenyl]methyl}(methyl)aminehydrochloride](/img/structure/B13591002.png)

